N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)acetamide
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Overview
Description
Dimethylacetamide (DMAc or DMA) is an organic compound with the formula CH3C(O)N(CH3)2 . This colorless, water-miscible, high-boiling liquid is commonly used as a polar solvent in organic synthesis .
Synthesis Analysis
DMA is prepared commercially by the reaction of dimethylamine with acetic anhydride or acetic acid . Dehydration of the salt of dimethylamine and acetic acid also furnishes this compound .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction and density functional theory (DFT) .Chemical Reactions Analysis
The chemical reactions of dimethylacetamide are typical of N, N-disubstituted amides . Hydrolysis of the acyl-N bond occurs in the presence of acids .Physical And Chemical Properties Analysis
Dimethylacetamide has a molar mass of 87.122 g·mol−1, a density of 0.937 g/mL, a melting point of −20 °C, and a boiling point of 165.1 °C .Scientific Research Applications
- Polymer Nanocarriers : Researchers have modified amphiphilic block copolymers with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) side chains using efficient “click” chemistry reactions . These cationic copolymers self-assemble into nanosized micelles that can encapsulate drugs like quercetin , an antioxidant, anti-inflammatory, and anticancer agent.
- PDMAEMA, known for its temperature and pH dual-sensitivity, has been applied primarily in animal cells. However, recent research explores its use as a gene carrier in plant cells . Incubating PDMAEMA with plasmid GFP (pGFP) demonstrates its transfection ability in plants .
- PDMAEMA-modified polymers offer biocompatibility and biodegradability. Their finely tuned composition and properties make them suitable for designing nanocarriers for targeted therapies .
- PDMAEMA-containing materials exhibit cationic properties, which can be leveraged for antimicrobial coatings or wound dressings .
Drug Delivery Systems
Gene Transfection in Plants
Biocompatible Materials
Antimicrobial Applications
Responsive Biomaterials
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s structurally related to acetamide , which targets the Aliphatic amidase expression-regulating protein in Pseudomonas aeruginosa .
Mode of Action
It’s structurally related to acetamide , which interacts with its target protein to regulate amidase expression .
Biochemical Pathways
It’s structurally related to acetamide , which is involved in the regulation of amidase expression .
Result of Action
It’s structurally related to acetamide , which regulates amidase expression .
properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-6-9(13-8(3)15)7(2)12-10(11-6)14(4)5/h1-5H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGLZGKEZFTXGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide |
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